Fmoc-(R)-3-amino-4-(4-bromo-phenyl)-butyric acid CAS number
Fmoc-(R)-3-amino-4-(4-bromo-phenyl)-butyric acid CAS number
An In-Depth Technical Guide to Fmoc-(R)-3-amino-4-(4-bromo-phenyl)-butyric acid (CAS: 331763-76-9)
Introduction
Fmoc-(R)-3-amino-4-(4-bromo-phenyl)-butyric acid is a specialized amino acid derivative crucial for advanced applications in peptide synthesis and drug development.[1][2] As a non-canonical building block, its unique structure—featuring a stereospecific (R)-configuration and a brominated phenyl ring—offers researchers significant advantages. The core utility of this compound lies in its seamless integration into the well-established 9-fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) methodology.[3] The Fmoc group provides a base-labile protecting group for the amine, which is orthogonal to the acid-labile side-chain protecting groups typically used in modern SPPS, allowing for mild and efficient peptide assembly.[4][]
The strategic incorporation of the 4-bromophenyl moiety is particularly noteworthy. The bromine atom serves as a versatile reactive handle for post-synthetic modifications, enabling researchers to perform cross-coupling reactions to introduce fluorescent labels, affinity tags, or other pharmacologically active groups.[2][3] This capability is invaluable in the design of targeted therapeutics, diagnostic agents, and novel peptidomimetics.[2] This guide provides a comprehensive overview of its properties, a detailed protocol for its application in SPPS, and insights into the scientific rationale behind its use.
Part 1: Physicochemical Properties
The fundamental characteristics of Fmoc-(R)-3-amino-4-(4-bromo-phenyl)-butyric acid are summarized below. Sourcing high-purity material is critical, as contaminants can lead to side reactions, such as the insertion of deletion sequences or the permanent capping of the growing peptide chain during synthesis.[6][7]
| Property | Value | Source(s) |
| CAS Number | 331763-76-9 | [8][9][10][11] |
| Molecular Formula | C₂₅H₂₂BrNO₄ | [9][12] |
| Molecular Weight | 480.35 g/mol | [12] |
| Appearance | Off-white to white powder | [1] |
| Typical Purity | ≥98% (HPLC) | [1][13] |
| Synonyms | Fmoc-D-β-3-amino-4-(4-bromophenyl)-butyric acid, RARECHEM AK PT F064 | [9][10] |
Part 2: Strategic Role in Peptide Synthesis
The Fmoc/tBu Strategy: The Gold Standard in SPPS
The Fmoc solid-phase peptide synthesis (SPPS) approach is the dominant method for preparing synthetic peptides in both academic and industrial settings.[6][7] Its success stems from the orthogonality of the protecting groups employed. The temporary Nα-Fmoc group is stable to acid but is readily removed by a mild base, typically a solution of piperidine in a polar aprotic solvent like DMF.[4] Conversely, the permanent side-chain protecting groups (e.g., tBu, Boc, Trt) are stable to this basic treatment but are cleaved with strong acid, such as trifluoroacetic acid (TFA), during the final step to release the completed peptide from the solid support.[4][]
This orthogonal scheme offers several key advantages over the older Boc/Bzl strategy:
-
Milder Conditions: The repeated use of strong acid in Boc-SPPS can degrade sensitive residues and the peptide-resin linkage. The mild basic conditions of Fmoc deprotection preserve the integrity of the growing peptide chain.[4][]
-
Reduced Side Reactions: The Fmoc strategy minimizes acid-catalyzed side reactions that can occur with sensitive amino acids.[]
-
Ease of Automation: The Fmoc group has a strong UV absorbance, which allows for real-time monitoring of the deprotection step, making the process highly amenable to automation.[6][7]
The Unique Functionality of the 4-Bromophenyl Moiety
The defining feature of Fmoc-(R)-3-amino-4-(4-bromo-phenyl)-butyric acid is the aryl bromide. This functional group is relatively stable throughout the standard SPPS cycles but can be specifically targeted for post-synthetic modification using transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This capability transforms the peptide from a simple polypeptide chain into a sophisticated molecular construct.
Causality in Application:
-
Drug Conjugation: A cytotoxic agent can be coupled to the peptide to create a targeted drug delivery system.
-
Biophysical Probes: Fluorescent dyes or quenchers can be attached to study peptide folding, binding kinetics, or localization within a cell.
-
Enhanced Binding: The aryl ring can be elaborated with other functional groups to create novel interactions with a biological target, thereby improving binding affinity and specificity.[2]
Part 3: Experimental Protocol: Incorporation via Solid-Phase Peptide Synthesis
This section provides a self-validating protocol for the incorporation of Fmoc-(R)-3-amino-4-(4-bromo-phenyl)-butyric acid into a peptide sequence using a manual or automated synthesizer. The trustworthiness of this protocol relies on the inclusion of a key validation step (the Kaiser test) to confirm the completion of the coupling reaction.
Materials and Reagents
-
Resin: Pre-loaded Wang or Rink Amide resin (depending on desired C-terminal acid or amide).
-
Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).
-
Deprotection Solution: 20% (v/v) Piperidine in DMF.
-
Amino Acid: Fmoc-(R)-3-amino-4-(4-bromo-phenyl)-butyric acid.
-
Activation/Coupling Reagents:
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU.
-
N,N-Diisopropylethylamine (DIPEA).
-
-
Kaiser Test Kit: Reagents A (Ninhydrin in Ethanol), B (Phenol in Ethanol), and C (KCN in Pyridine).
-
Washing Solvents: DMF, DCM, Isopropanol.
Step-by-Step Workflow
This protocol assumes the synthesis is proceeding after the previous amino acid has been successfully coupled and its Fmoc group has been removed.
-
Resin Swelling (Initiation):
-
Action: Place the resin in a reaction vessel and wash with DMF (3x) and DCM (3x), allowing it to swell for 30-60 minutes in DMF.
-
Rationale: Proper swelling of the polystyrene resin is critical to ensure that all reactive sites are accessible to reagents, preventing incomplete reactions.
-
-
Nα-Fmoc Deprotection:
-
Action: Treat the resin-bound peptide with 20% piperidine in DMF for 3 minutes. Drain. Repeat with a second treatment for 10-15 minutes.
-
Rationale: The first short treatment removes the bulk of the Fmoc groups. The second, longer treatment ensures complete deprotection. The piperidine acts as a base to abstract a proton from the fluorenyl ring, initiating an elimination reaction that liberates the free amine.
-
-
Washing:
-
Action: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the cleaved dibenzofulvene-piperidine adduct.
-
Rationale: Residual piperidine will neutralize the activated amino acid in the next step, preventing an efficient coupling reaction. Thorough washing is a self-validating step for ensuring subsequent reaction efficiency.
-
-
Amino Acid Activation:
-
Action: In a separate vial, dissolve 4 equivalents of Fmoc-(R)-3-amino-4-(4-bromo-phenyl)-butyric acid and 3.9 equivalents of HBTU in a minimal amount of DMF. Add 8 equivalents of DIPEA. Vortex for 1-2 minutes.
-
Rationale: HBTU is a highly efficient coupling reagent that converts the carboxylic acid of the Fmoc-amino acid into a more reactive OBt-ester in the presence of the base (DIPEA).[14] This pre-activation ensures a rapid and complete coupling reaction once added to the resin.
-
-
Coupling Reaction:
-
Action: Add the activated amino acid solution to the reaction vessel containing the resin. Agitate via nitrogen bubbling or orbital shaking for 1-2 hours at room temperature.
-
Rationale: The activated amino acid reacts with the free N-terminal amine on the resin-bound peptide to form a new peptide bond. A sufficient reaction time is necessary to drive the reaction to completion.
-
-
Monitoring and Validation (Kaiser Test):
-
Action: Take a small sample of resin beads, wash them thoroughly with DCM and isopropanol, and dry them. Perform a Kaiser (ninhydrin) test.
-
Rationale (Self-Validation): This is a critical quality control step. A positive result (blue beads) indicates the presence of unreacted primary amines, meaning the coupling is incomplete. A negative result (yellow/colorless beads) confirms that the coupling was successful. If the test is positive, the coupling step should be repeated.
-
-
Final Washing:
-
Action: Once coupling is complete (negative Kaiser test), drain the reaction vessel and wash the resin with DMF (3x) and DCM (3x).
-
Rationale: This removes excess reagents and byproducts, preparing the resin for the next cycle of deprotection and coupling.
-
Workflow Visualization
The following diagram illustrates a single cycle of solid-phase peptide synthesis for the incorporation of the target amino acid.
Caption: Workflow for one coupling cycle in Fmoc-SPPS.
References
-
Fmoc-(R)-3-amino-4-(4-bromophenyl)-butyric Acid,331763-76-9. Amadis Chemical. [Link]
-
331763-76-9 | Fmoc-(R)-3-Amino-4-(4-bromo-phenyl)-butyric acid. Next Peptide. [Link]
-
(R)-3-(Fmoc-amino)-4-(2-fluorophenyl)butanoic acid | C25H22FNO4. PubChem. [Link]
-
The Role of Fmoc-(S)-3-Amino-4-(4-bromo-phenyl)-butyric Acid in Custom Peptide Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
Fmoc / t-Bu Solid Phase Synthesis. Sunresin. [Link]
-
3-Amino-4-(4-bromo-phenyl)-butyric Acid: A Key Component in Targeted Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
Advances in Fmoc solid-phase peptide synthesis. National Institutes of Health (NIH). [Link]
-
Advances in Fmoc solid-phase peptide synthesis. Semantic Scholar. [Link]
-
(S)-3-Amino-4-phenylbutanoic acid | C10H13NO2. PubChem. [Link]
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